N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE
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Overview
Description
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the chlorophenyl derivative with the isoquinoline derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N1-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- N-(3-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)butanamide
Uniqueness
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE is unique due to its specific structural features, such as the length of the carbon chain connecting the isoquinoline and chlorophenyl groups
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-3-7-17(12-16)20-18(22)9-11-21-10-8-14-4-1-2-5-15(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
InChI Key |
JLNSLLGNIUAVRJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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